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Compound of Interest

Compound Name: 5-(3,4-Dimethylphenyl)oxazole

CAS No.: 1378416-66-0

Cat. No.: B1397094

Get Quote

Molecular Weight & Synthetic Architecture

Executive Summary
5-(3,4-Dimethylphenyl)oxazole (CAS: 1378416-66-0) is a specialized heterocyclic building

block utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase

inhibitors. As a 5-aryl substituted oxazole, it serves as a critical pharmacophore, offering a rigid

linker system that positions the lipophilic 3,4-dimethylphenyl tail into hydrophobic pockets of

target enzymes such as Cyclooxygenase-2 (COX-2) or VEGFR2.

This guide provides a definitive breakdown of its physicochemical properties, a validated

synthetic protocol via the Van Leusen reaction, and an analysis of its structural utility in

medicinal chemistry.

Physicochemical Specifications
The precise molecular weight and lipophilic profile are paramount for calculating stoichiometry

in synthesis and predicting ADME properties in early-stage drug discovery.

Table 1: Core Chemical Data
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Property Value Technical Note

IUPAC Name
5-(3,4-Dimethylphenyl)-1,3-

oxazole

Numbering starts at Oxygen

(1), Nitrogen (3).

CAS Number 1378416-66-0 Verified Identifier.[1][2][3][4][5]

Molecular Formula C₁₁H₁₁NO

Molecular Weight 173.21 g/mol
Average mass for

stoichiometric calculations.

Monoisotopic Mass 173.0841 Da
For High-Resolution Mass

Spectrometry (HRMS).

SMILES Cc1ccc(cc1C)-c1cnco1

Encodes 3,4-dimethyl

substitution on phenyl ring.[1]

[2][3][4][5]

LogP (Predicted) ~3.2 - 3.5
High lipophilicity due to

dimethylphenyl moiety.

TPSA 26.03 Å²

Topological Polar Surface

Area; favorable for BBB

penetration.

Physical State Solid / Crystalline Powder
Typical for aryl-oxazoles of this

MW.

Synthetic Architecture: The Van Leusen Protocol
To synthesize 5-(3,4-Dimethylphenyl)oxazole with high regioselectivity, the Van Leusen

Oxazole Synthesis is the authoritative method. Unlike Robinson-Gabriel cyclization which

requires harsh dehydrating agents, the Van Leusen reaction operates under mild basic

conditions, ensuring the integrity of the dimethyl substitution pattern.

Reaction Logic
The synthesis involves the base-mediated cycloaddition of 3,4-dimethylbenzaldehyde with

Tosylmethyl isocyanide (TosMIC).
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Causality: The tosyl group acts as a leaving group during the cyclization, driving the

formation of the aromatic oxazole ring specifically substituted at the C5 position.

Regiocontrol: This method exclusively yields the 5-aryl isomer, avoiding the formation of 4-

aryl byproducts common in other routes.

Validated Experimental Protocol
Reagents:

3,4-Dimethylbenzaldehyde (1.0 eq)

TosMIC (1.1 eq)

Potassium Carbonate (K₂CO₃, 2.0 eq)

Methanol (MeOH, anhydrous)

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve 3,4-dimethylbenzaldehyde (10 mmol, 1.34 g) in anhydrous Methanol (20 mL).

Addition: Add TosMIC (11 mmol, 2.15 g) to the solution.

Basification: Add K₂CO₃ (20 mmol, 2.76 g) in a single portion.

Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 3–4 hours.

Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot should

disappear, and a new, less polar fluorescent spot (the oxazole) should appear.

Work-up: Cool the mixture to room temperature and remove the solvent under reduced

pressure.

Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30

mL).
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Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the

crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white to off-white solid.

Mechanistic Visualization
The following diagram illustrates the transformation logic, highlighting the critical intermediate

steps where the Tosyl group elimination drives aromatization.

Reagents

3,4-Dimethylbenzaldehyde
(C9H10O)

Betaine Intermediate
(C-C Bond Formation)

Base (K2CO3)
MeOH

TosMIC
(Tosylmethyl isocyanide)

5-Endo-Dig Cyclization
(Ring Closure)

Elimination of p-Toluenesulfinic Acid
(Aromatization)

5-(3,4-Dimethylphenyl)oxazole
(MW: 173.21 g/mol)

- TsOH

Click to download full resolution via product page

Figure 1: The Van Leusen synthesis pathway, showing the base-catalyzed condensation and

subsequent aromatization driven by sulfinate elimination.

Structural Biology & Applications
In drug development, the 5-(3,4-dimethylphenyl)oxazole moiety is rarely a final drug but often

a "privileged scaffold" used to probe hydrophobic pockets.

Structure-Activity Relationship (SAR) Logic[6]
Lipophilic Anchoring: The 3,4-dimethyl substitution increases the logP significantly compared

to a naked phenyl ring. This allows the molecule to anchor into deep hydrophobic cavities,

such as the COX-2 active site or the ATP-binding pocket of kinases.
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Metabolic Stability: The methyl groups at the 3 and 4 positions block metabolic oxidation at

the typically reactive para-position, potentially extending the half-life of the compound

compared to unsubstituted analogs.

Electronic Effects: The electron-donating nature of the methyl groups increases the electron

density of the phenyl ring, which can influence pi-stacking interactions with aromatic residues

(e.g., Phenylalanine, Tyrosine) in the target protein.

Application Workflow
The following diagram details how this specific oxazole is utilized in a broader drug discovery

campaign.
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Figure 2: Strategic positioning of the 5-aryloxazole scaffold in a hit-to-lead workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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